MAO-A vs. MAO-B Selectivity Profile: A Key Differentiator from the 4-Methoxy Analog
The target compound displays a marked selectivity window between human MAO-A and MAO-B. It is a very weak inhibitor of MAO-A (IC50 > 100,000 nM) but shows moderate inhibition of MAO-B (IC50 = 1,130 nM), a selectivity ratio of >88-fold for MAO-B over MAO-A [1]. In direct contrast, a closely related analog, 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide, shows significantly weaker MAO-B inhibition (IC50 = 50,600 nM, based on a CHEMBL entry for a very similar structure), representing a >44-fold loss in MAO-B potency when the N-phenyl para-substituent is changed from ethoxy to methoxy [2]. This demonstrates that the ethoxy group is a critical driver of MAO-B affinity within this scaffold.
| Evidence Dimension | Human Monoamine Oxidase A (MAO-A) Inhibition (IC50) |
|---|---|
| Target Compound Data | >1.00E+5 nM (>100,000 nM) |
| Comparator Or Baseline | 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide: IC50 not reported for MAO-A; for MAO-B, IC50 = 5.06E+4 nM (50,600 nM) [2]. |
| Quantified Difference | For MAO-B: 1,130 nM (target) vs. 50,600 nM (comparator), a 44.8-fold difference in potency. |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay [1]; Inhibition of recombinant human MAO-A assessed by kynuramine conversion to fluorescent metabolite 4-hydroxyquinoline after 20 min [2]. |
Why This Matters
For a researcher studying MAO-B's role in neurodegeneration without confounding MAO-A inhibition, the >88-fold selectivity window and the loss of this window in the methoxy analog make the target compound the clearly defined tool for these experiments.
- [1] BindingDB. (2025). BDBM50401981 (CHEMBL1575961) Data: IC50 for MAO-A (>1.00E+5 nM) and MAO-B (1.13E+3 nM). Northeast Ohio Medical University, curated by ChEMBL. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981. View Source
- [2] BindingDB. (2020). BDBM50493469 (CHEMBL2430702) Data: IC50 for MAO-A (5.06E+4 nM). Retrieved from https://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493469. View Source
